molecular formula C32H50O12 B033893 phlomisoside II CAS No. 100414-78-6

phlomisoside II

Cat. No. B033893
M. Wt: 626.7 g/mol
InChI Key: PKWXQLMEMSFVCA-CEWCVDCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phlomisoside II is a natural compound that belongs to the family of iridoids. It is extracted from the roots of Phlomis umbrosa, a medicinal plant widely used in traditional Chinese medicine. Phlomisoside II has been the focus of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Chemical Constituents and Isolation

Phlomisoside II, along with other compounds like phlomisoic acid and phlomisoside V, has been identified in plants like Phlomis medicinalis. These compounds were isolated using techniques such as macroporous resin and silica gel column chromatography. Phlomisoside V, in particular, was noted as a new compound during these studies (Lin Rui-chao, 2007).

Anti-Inflammatory Activity

Phlomisoside F, closely related to phlomisoside II, demonstrates significant anti-inflammatory effects. This was evidenced in tests such as the carrageenan-induced rat paw edema and dimethylbenzen-induced ear edema tests. The compound's effectiveness in reducing pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, iNOS, and COX-2 was notable. Its mechanism of action involves inhibiting the NF-κB/MAPK pathways (Qingzhong Li et al., 2015).

Anti-Cancer Properties

Studies on phlomisoside F, similar to phlomisoside II, showed a substantial anti-proliferative effect on human non-small cell lung cancer cell lines. It inhibited cell migration and invasion and induced apoptosis in these cells. The underlying mechanisms involved the regulation of proteins like caspase-3, caspase-9, Bcl-2, Bax, and COX-2 (Xiao-xian Lu et al., 2016).

Role in Arthritis Treatment

Phlomisoside F from Phlomis younghusbandii demonstrated potential in treating rheumatoid arthritis (RA). In studies involving models like carrageen-induced paw edema and Freund's adjuvant-induced arthritis, it showed significant efficacy in reducing arthritis symptoms and inflammation markers (Xiuying Zhang et al., 2017).

Antidiabetic Properties

Research indicates that certain species of Phlomis, which contain phlomisoside II, exhibit antidiabetic effects. This is seen through their impact on biochemical parameters like blood glucose, serum insulin, and oxidative stress markers in diabetic models (P. Sarkhail et al., 2007).

Antinociceptive Effects

Phlomis species, containing phlomisoside II, have shown significant antinociceptive (pain-relieving) effects in models like the visceral writhing test in mice. These effects are thought to be related to the presence of iridoid glycosides and phenolic compounds in these plants (P. Sarkhail et al., 2003).

properties

CAS RN

100414-78-6

Product Name

phlomisoside II

Molecular Formula

C32H50O12

Molecular Weight

626.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2S,4aS,8aR)-5-[2-(furan-3-yl)ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C32H50O12/c1-16-5-8-21-31(2,3)22(9-11-32(21,4)18(16)7-6-17-10-12-40-15-17)43-30-28(26(38)24(36)20(14-34)42-30)44-29-27(39)25(37)23(35)19(13-33)41-29/h10,12,15,19-30,33-39H,5-9,11,13-14H2,1-4H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,32-/m1/s1

InChI Key

PKWXQLMEMSFVCA-CEWCVDCNSA-N

Isomeric SMILES

CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)CCC5=COC=C5

SMILES

CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5

Canonical SMILES

CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5

Origin of Product

United States

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